O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
CAS No.: 374559-42-9
Cat. No.: VC21146608
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374559-42-9 |
|---|---|
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | [(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 |
| Standard InChI Key | GBMWZXYSDJCJFG-WIKAKEFZSA-N |
| Isomeric SMILES | CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C |
| SMILES | CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |
| Canonical SMILES | CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |
Introduction
Chemical Identity and Structure
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is characterized by its bicyclic structure and specific functional groups. The compound contains a myrtenol core with additional chemical modifications, giving it unique properties compared to its parent compound.
Basic Identification
The compound's essential identification parameters are summarized in Table 1:
| Parameter | Information |
|---|---|
| CAS Number | 374559-42-9 |
| Molecular Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | [(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
| InChIKey | GBMWZXYSDJCJFG-WIKAKEFZSA-N |
Table 1: Key identification parameters of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Structural Features
The structure of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol includes several noteworthy features:
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A bicyclo[3.1.1]hept-2-ene core structure
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A hydroxyl group at the 4-position
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A tert-butyl-carbonyl moiety attached via an ester linkage
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Two methyl groups at the 6-position
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Specific stereochemistry at positions 1R and 5S
These structural elements contribute to the compound's three-dimensional arrangement and influence its chemical behavior and interactions with biological systems .
Chemical Properties and Identifiers
Chemical Representation
Multiple notation systems exist for representing O-tert-Butyl-carbonyl-4-hydroxy Myrtenol, enabling precise identification across different chemical databases and systems.
| Identifier Type | Representation |
|---|---|
| Standard InChI | InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 |
| Canonical SMILES | CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |
| Isomeric SMILES | CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C |
Table 2: Chemical representation systems for O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
Synonyms
The compound is known by several synonyms in scientific literature and chemical databases:
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O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
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2,2-Dimethyl-propanoic Acid [(1R,5S)-4-Hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl Ester
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[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Synthesis and Preparation
Reaction Conditions
The esterification reaction typically requires:
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Base: Often triethylamine to neutralize HCl formed during the reaction
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Solvent: Dichloromethane is commonly used
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Temperature: Room temperature conditions are typically sufficient
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Monitoring: Thin-layer chromatography for reaction progress assessment
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Purification: Column chromatography to isolate the pure product
Insights from research on related terpene-based compounds suggest that the hydroxyl group in such molecules can be O-acylated in one-pot catalytic processes, which might provide alternative synthesis routes for O-tert-Butyl-carbonyl-4-hydroxy Myrtenol .
Chemical Reactivity and Transformations
Functional Group Reactivity
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol contains several reactive functional groups that can participate in various chemical transformations:
| Functional Group | Potential Reactions |
|---|---|
| Hydroxyl (-OH) | Oxidation, substitution, elimination, esterification |
| Ester group | Hydrolysis, transesterification, reduction |
| Alkene | Addition reactions, oxidation, epoxidation |
| Bicyclic system | Ring-opening reactions under specific conditions |
Table 3: Functional groups and their potential reactions
Key Transformations
The compound can undergo several important chemical transformations:
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Oxidation reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to compounds like O-tert-Butyl-carbonyl-4-oxo Myrtenol (CAS: 76163-96-7)
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Reduction reactions: The ester group can be reduced to form alcohol derivatives
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Substitution reactions: The hydroxyl group can be replaced by other functional groups
Research has indicated that terpene-based hydroxyolefins can undergo hydroformylation/O-acylation in one-pot catalytic processes, which might be relevant to the reactivity of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol .
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques commonly used for analysis include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), particularly useful for volatile derivatives
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Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
Comparison with Related Compounds
Structural Comparison
Table 4 presents a comparison between O-tert-Butyl-carbonyl-4-hydroxy Myrtenol and related compounds:
| Compound | Molecular Formula | Molecular Weight | Distinctive Features |
|---|---|---|---|
| O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | C₁₅H₂₄O₃ | 252.35 g/mol | Hydroxyl group at 4-position, tert-butyl-carbonyl group |
| O-tert-Butyl-carbonyl-4-oxo Myrtenol | C₁₅H₂₂O₃ | 250.33 g/mol | Carbonyl group at 4-position, tert-butyl-carbonyl group |
| Myrtenol | C₁₀H₁₆O | 152.23 g/mol | Simple bicyclic monoterpene alcohol without modifications |
Table 4: Comparison of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol with related compounds
Functional Differences
The structural differences between these compounds result in distinct chemical and potentially biological properties:
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The hydroxyl group in O-tert-Butyl-carbonyl-4-hydroxy Myrtenol provides a site for hydrogen bonding and further derivatization
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The oxidized variant (4-oxo) lacks this hydrogen bonding capacity but offers increased electrophilicity
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The parent myrtenol has significantly different solubility, reactivity, and biological interaction profiles
Applications in Scientific Research
Current Research Areas
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol finds application primarily in research contexts:
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Synthetic organic chemistry: As an intermediate or building block for more complex molecules
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Medicinal chemistry research: Exploration of structure-activity relationships in terpene-derived compounds
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Materials science: Potential applications in developing novel materials with specific properties
Future Research Directions
Challenges and Opportunities
The current research landscape presents both challenges and opportunities:
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Limited published data: More comprehensive studies are needed to fully characterize the compound's properties
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Synthesis optimization: Development of more efficient and scalable synthesis methods
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Biological evaluation: Systematic assessment of potential biological activities
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Comparison studies: More detailed comparative analyses with related compounds could yield valuable insights
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